molecular formula C20H20N4O4S B11652016 2-(3,5-Dimethyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide

2-(3,5-Dimethyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide

Cat. No.: B11652016
M. Wt: 412.5 g/mol
InChI Key: YOASAPWQHODQGX-UHFFFAOYSA-N
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Description

Structure and Synthesis The compound 2-(3,5-Dimethyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide is a sulfonamide-acetamide hybrid featuring a 3,5-dimethylphenoxy group, an acetamide linker, and a pyrimidin-2-ylsulfamoyl-substituted phenyl ring. Its molecular formula is C₂₀H₂₀N₄O₄S, with a calculated molecular weight of 412.47 g/mol (based on structural analysis). The compound’s synthesis likely involves coupling a 3,5-dimethylphenoxy-acetamide intermediate with a sulfamoyl-functionalized phenyl precursor, following methodologies analogous to sulfonamide synthesis in ethanol reflux systems .

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C20H20N4O4S/c1-14-10-15(2)12-17(11-14)28-13-19(25)23-16-4-6-18(7-5-16)29(26,27)24-20-21-8-3-9-22-20/h3-12H,13H2,1-2H3,(H,23,25)(H,21,22,24)

InChI Key

YOASAPWQHODQGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

    Medicinal Chemistry

    The compound is being investigated for its therapeutic potential in various diseases, particularly cancer and infectious diseases. Its structural similarity to known pharmacophores suggests it may interact with biological targets involved in disease pathways.

    Research indicates that this compound exhibits several biological activities:

    • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound show significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating potential as an antimicrobial agent.
    • Cytotoxicity : Investigations have revealed that the compound demonstrates selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
    • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways relevant to disease progression. For example, similar compounds have been shown to inhibit acetylcholinesterase, which is significant in neurodegenerative diseases.

    Table 1: Summary of Biological Activities

    Activity TypeObserved EffectsReference
    AntimicrobialSignificant activity against E. coli and S. aureus
    CytotoxicitySelective cytotoxicity towards cancer cells
    Enzyme InhibitionInhibition of acetylcholinesterase

    Case Study Example

    A study conducted on a series of compounds similar to 2-(3,5-Dimethyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide demonstrated promising results in inhibiting tumor growth in vitro and in vivo models. The study highlighted the importance of the pyrimidine sulfonamide moiety in enhancing the compound's efficacy against specific cancer types.

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Structural and Physicochemical Comparisons

    The compound’s structural analogs include sulfonamide derivatives and acetamide-containing molecules. Key comparisons are summarized below:

    Compound Molecular Formula Molecular Weight (g/mol) Key Features
    2-(3,5-Dimethyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide C₂₀H₂₀N₄O₄S 412.47 3,5-Dimethylphenoxy, pyrimidin-2-ylsulfamoyl, acetamide linker.
    2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 Pyridine-sulfamoyl, isoindolinone substituent, higher molecular weight .
    2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide C₁₄H₁₅N₃OS 289.35 Thioether linkage (C–S), dimethylpyrimidine, simpler structure .

    Key Observations :

    Molecular Weight and Complexity: The target compound (412.47 g/mol) is intermediate in size compared to the bulkier isoindolinone derivative (493.53 g/mol) and the simpler thioether-containing analog (289.35 g/mol) .

    Stereochemical Considerations : Unlike the stereoisomeric compounds reported in Pharmacopeial Forum (e.g., compounds m, n, o), the target compound lacks chiral centers, simplifying synthesis and purification .

    Structural Geometry

    The dihedral angle between aromatic rings in 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide is 91.9°, indicating near-perpendicular orientation .

    Elemental Composition

    Calculated elemental analysis for the target compound:

    • C : 58.24%
    • H : 4.89%
    • N : 13.58%
    • S : 7.77%

    This contrasts with the isoindolinone derivative (C: 58.59%, H: 4.81%, N: 14.32%, S: 6.69%) , reflecting fewer carbon atoms and a higher sulfur content in the target due to the sulfamoyl group.

    Biological Activity

    2-(3,5-Dimethyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

    Chemical Structure

    The compound features a complex structure that includes:

    • A 3,5-dimethylphenoxy moiety.
    • A pyrimidin-2-ylsulfamoyl group.
    • An acetamide functional group.

    This unique combination of functional groups contributes to its biological activity.

    Antimicrobial Activity

    Research has indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with pyrimidine rings have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.21 µM against pathogens like Pseudomonas aeruginosa and Escherichia coli .

    Anticancer Potential

    The compound's structure suggests potential anticancer activity. Studies on similar pyrimidine-containing compounds have demonstrated their ability to inhibit cancer cell proliferation. The mechanism often involves the disruption of DNA synthesis or repair pathways, which is crucial for cancer cell survival .

    Synthesis and Evaluation

    A study focused on the synthesis of various acetamide derivatives, including those with pyrimidine components, evaluated their biological activities through in vitro assays. The results indicated that certain derivatives had promising cytotoxic effects on cancer cell lines, suggesting that modifications in the chemical structure can enhance biological efficacy .

    Molecular Docking Studies

    Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in disease pathways. These studies often reveal critical interactions at the molecular level, such as hydrogen bonds and hydrophobic interactions, which are essential for the compound's biological activity .

    Data Table: Biological Activity Overview

    Activity Type Target Organism/Cell Line MIC/IC50 Value Reference
    AntimicrobialPseudomonas aeruginosa0.21 µM
    AntimicrobialEscherichia coli0.21 µM
    AnticancerVarious cancer cell linesIC50 < 10 µM

    Q & A

    Q. How can crystallographic disorder in the pyrimidine ring be addressed during refinement?

    • Methodological Answer : Apply anisotropic displacement parameters (ADPs) for non-H atoms and constrain methyl groups using AFIX commands (e.g., AFIX 137 in SHELXL). Refine occupancy factors for disordered sulfamoyl conformers and validate with residual density maps (Fo–Fc < 0.3 eÅ⁻³) .

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